BenchChemオンラインストアへようこそ!

LY 97241

cardiac electrophysiology hERG channel pharmacology antiarrhythmic drug screening

LY 97241 is the preferred hERG positive control (IC50 19 nM at +40 mV) – 8-fold more potent than clofilium. It uniquely accelerates Ito inactivation without reducing peak amplitude, unlike 4-AP. Essential for hERG screening, Ito kinetics, and hEAG1 oncology studies. This tertiary amine analog provides distinct permeability and binding kinetics vs quaternary clofilium, enabling SAR programs. Ensure assay sensitivity with this validated, high-purity reference compound.

Molecular Formula C19H32N2O2
Molecular Weight 320.5 g/mol
CAS No. 72456-63-4
Cat. No. B1675723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLY 97241
CAS72456-63-4
SynonymsLY 97241;  LY-97241;  LY97241.
Molecular FormulaC19H32N2O2
Molecular Weight320.5 g/mol
Structural Identifiers
SMILESCCCCCCCN(CC)CCCCC1=CC=C(C=C1)[N+](=O)[O-]
InChIInChI=1S/C19H32N2O2/c1-3-5-6-7-9-16-20(4-2)17-10-8-11-18-12-14-19(15-13-18)21(22)23/h12-15H,3-11,16-17H2,1-2H3
InChIKeyYTYATOMQOOFRNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





LY 97241 (CAS 72456-63-4): Tertiary Amine Potassium Channel Blocker for Cardiac Electrophysiology Research


LY 97241 (CAS 72456-63-4) is a tertiary amine analog of the class III antiarrhythmic agent clofilium, characterized as a potent inhibitor of voltage-gated potassium channels including hERG (Kv11.1) and hEAG1 [1]. The compound exhibits molecular formula C19H32N2O2 with a molecular weight of 320.47 g/mol [1]. As a p-nitro tertiary amine derivative, LY 97241 demonstrates distinct physicochemical properties from its quaternary ammonium parent clofilium, including altered membrane permeability and binding kinetics that fundamentally differentiate its channel-blocking profile [2]. The compound prolongs cardiac action potential duration in vitro and accelerates the apparent rate of inactivation of transient outward potassium current (Ito), positioning it as a specialized research tool for dissecting potassium channel pharmacology [3].

Why LY 97241 Cannot Be Substituted with Generic Class III Antiarrhythmics or hERG Blockers


LY 97241 is a tertiary amine analog of clofilium and cannot be interchanged with generic class III antiarrhythmic agents due to fundamental differences in potency, selectivity profile, and biophysical mechanism of channel block. Unlike its quaternary ammonium parent clofilium, LY 97241 exhibits a unique dual-channel inhibition profile with distinct rank-order potency across hERG1 and hEAG1 channels, differing by more than 10-fold in whole-cell IC50 values between the two compounds [1]. Furthermore, LY 97241 demonstrates a mechanism of Ito inhibition—acceleration of inactivation kinetics without affecting peak current amplitude—that is mechanistically distinct from conventional Ito blockers such as 4-aminopyridine (4-AP), which reduces peak amplitude without altering inactivation time constants [2]. These compound-specific differences in target engagement, voltage dependence, and kinetic effects preclude simple substitution based solely on therapeutic class membership.

LY 97241 Comparative Evidence Guide: Head-to-Head Quantitative Differentiation from Clofilium and Other Potassium Channel Blockers


hERG Channel Inhibition: LY 97241 vs Clofilium Potency Comparison at +40 mV

LY 97241 demonstrates approximately 8-fold greater potency than its parent compound clofilium in inhibiting cloned hERG (Kv11.1) potassium channels at a physiologically relevant membrane potential of +40 mV [1]. The study employed whole-cell patch clamp electrophysiology on mammalian cells expressing cloned hERG channels. This potency difference reflects the structural modification from quaternary to tertiary amine, which alters both membrane permeability and binding site accessibility [1].

cardiac electrophysiology hERG channel pharmacology antiarrhythmic drug screening

Dual hEAG1/hERG1 Inhibition Profile: LY 97241 vs Clofilium Cross-Channel Comparison

In whole-cell mammalian expression systems, LY 97241 potently inhibits both hEAG1 (IC50 = 4.9 nM) and hERG1 (IC50 = 2.2 nM) channels, establishing a dual inhibition profile [1]. In contrast, clofilium exhibits a reversed potency rank order: hEAG1 inhibition (IC50 = 0.8 nM) is more potent than hERG1 inhibition (IC50 = 2.2 nM) in inside-out patch recordings [1]. The whole-cell versus excised patch differences further reveal that physicochemical properties of LY 97241 as a weak base influence its membrane partitioning and access to the intracellular binding site, a characteristic distinct from the permanently charged clofilium [1].

oncology ion channels hEAG1 pharmacology potassium channel selectivity

Transient Outward Potassium Current (Ito) Inhibition: LY 97241 vs 4-Aminopyridine Mechanism Comparison

LY 97241 inhibits transient outward potassium current (Ito) in rat ventricular myocytes with an EC50 of 5.85 μM, measured 30 msec after depolarization onset [1]. Critically, LY 97241 (10 μM) accelerates the Ito inactivation time constant from 41.9 ± 3.5 msec to 16.0 ± 1.6 msec without affecting peak current amplitude [1]. In direct contrast, 4-aminopyridine (4-AP, 1 mM) reduces Ito peak amplitude from 1.84 ± 1.6 nA to 0.71 ± 0.20 nA but has no effect on the inactivation rate [1]. This mechanistic divergence demonstrates that LY 97241 acts as an open-channel blocker that accelerates apparent inactivation, whereas 4-AP blocks closed or resting channels without altering inactivation kinetics.

cardiac Ito current potassium channel kinetics open channel block

hERG Channel Selectivity Profile: LY 97241 vs Multiple Cardiac Potassium Channel Subtypes

At concentrations 100-fold higher than those required for hERG blockade, LY 97241 does not significantly inhibit a panel of other cloned cardiac potassium channels including Kv1.1, Kv1.2, Kv1.4, Kv1.5, Kv4.2, Kir2.1, and I(Ks) [1]. While clofilium demonstrates comparable selectivity at high concentrations, the combination of LY 97241's higher hERG potency (IC50 19 nM) with this preserved selectivity window yields an effective therapeutic index—defined as the ratio of off-target channel IC50 to hERG IC50—exceeding 100-fold [1].

cardiac ion channel selectivity hERG pharmacology off-target screening

Voltage-Dependent hERG Block Parameters: LY 97241 Characterization at Multiple Potentials

LY 97241 exhibits voltage-dependent inhibition of hERG channels, with potency increasing at depolarized potentials consistent with open-channel block mechanism [1]. While direct quantitative comparison at multiple voltages is available only for clofilium (IC50 of 250 nM at 0 mV and 150 nM at +40 mV), LY 97241's voltage dependence parallels this pattern, with the compound demonstrating open-channel block characteristics that are time-, use-, and voltage-dependent [1][2]. The voltage for half-maximal block (V1/2) of Ito by LY 97241 is -25.0 mV with a slope factor (k) of 13.8 mV, providing quantitative biophysical parameters for computational modeling of drug-channel interactions [3].

voltage-gated ion channels state-dependent block hERG biophysics

LY 97241 Procurement Scenarios: Evidence-Based Research Applications Requiring This Specific Compound


Cardiac Safety Pharmacology: hERG Liability Screening with High-Potency Positive Control

Procurement of LY 97241 is indicated for cardiac safety pharmacology laboratories requiring a high-potency positive control compound for hERG channel screening assays. With an IC50 of 19 nM at +40 mV—approximately 8-fold more potent than clofilium [1]—LY 97241 provides a robust reference standard for validating assay sensitivity, establishing concentration-response curves, and benchmarking test article potency in patch clamp or automated electrophysiology platforms. The compound's >100-fold selectivity window over other cardiac potassium channels ensures that observed effects are attributable specifically to hERG blockade [1], reducing false-positive rates in safety screening workflows.

Cardiac Ito Mechanism Studies: Kinetic Analysis of Inactivation-Accelerating Open-Channel Blockers

Researchers investigating the biophysical mechanisms of transient outward potassium current (Ito) modulation require LY 97241 as the only well-characterized compound that accelerates Ito inactivation kinetics without reducing peak current amplitude [1]. This unique mechanistic signature—reducing inactivation τ from 41.9 msec to 16.0 msec at 10 μM while preserving peak Ito [1]—enables clean kinetic studies of Ito's role in phase 1 repolarization and action potential morphology. In contrast, alternative Ito blockers such as 4-aminopyridine confound kinetic analyses by simultaneously reducing peak amplitude [1]. Procurement supports studies of regional Ito heterogeneity, disease-related Ito remodeling, and computational modeling of cardiac action potentials.

hEAG1/hERG1 Comparative Pharmacology: Dual-Channel Inhibition Studies in Oncology and Cardiology

LY 97241 procurement is essential for laboratories studying the comparative pharmacology of hEAG1 and hERG1 potassium channels, given its distinct dual-inhibition profile (hEAG1 IC50 = 4.9 nM; hERG1 IC50 = 2.2 nM in whole-cell recordings) [1]. This potency rank order differs fundamentally from clofilium, which preferentially inhibits hEAG1 over hERG1 in excised patch configurations [1]. The compound enables researchers to investigate hEAG1-expressing cancer cell electrophysiology while using hERG1 as an internal reference for cardiac liability assessment. Applications include validation of hEAG1 as an oncology target and differentiation of compound-specific versus channel-intrinsic determinants of drug sensitivity [1].

Structure-Activity Relationship (SAR) Programs: Tertiary vs Quaternary Amine Potassium Channel Blocker Series

Medicinal chemistry and ion channel pharmacology groups engaged in potassium channel blocker SAR programs require LY 97241 as the prototypical tertiary amine comparator to the quaternary ammonium parent clofilium. The structural modification from clofilium to LY 97241—conversion of a quaternary to tertiary amine—yields quantifiable changes in membrane permeability, binding site accessibility, and potency across multiple channel subtypes [1][2]. Procurement supports comparative studies examining how amine ionization state influences state-dependent block, voltage dependence, and channel subtype selectivity, providing a reference framework for rational design of next-generation potassium channel modulators [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for LY 97241

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.